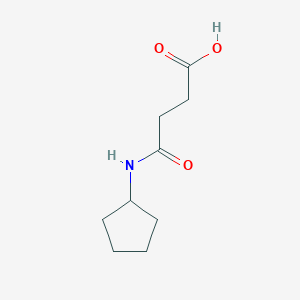

4-(Cyclopentylamino)-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Cyclopentylamino)-4-oxobutanoic acid, also known as CPAOB, is a synthetic organic compound that has been used in scientific research for its unique properties. CPAOB is an amino acid derivative with a cyclopentyl group attached to its carboxylic acid group. It is a white crystalline solid that is soluble in water and has a melting point of 147-148°C. CPAOB has been used in several scientific fields, including biochemistry, pharmacology, and organic chemistry.

科学的研究の応用

Organic Synthesis

Application Summary

This compound is utilized in organic synthesis, particularly in the Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the production of various organic compounds.

Methods of Application

The compound can be used as a boron reagent in these reactions. The specific conditions, such as temperature, solvent, and catalysts (typically palladium), are carefully optimized for each synthesis .

Results

The use of 4-(Cyclopentylamino)-4-oxobutanoic acid in such reactions has been shown to be effective, leading to high yields of the desired products with good selectivity and purity.

Medicinal Chemistry

Application Summary

In medicinal chemistry, the compound finds application in the direct amidation of unprotected amino acids, which is a key step in the synthesis of many pharmaceuticals.

Methods of Application

A borate ester derived from the compound is used to facilitate the amidation process in a protecting-group free manner, which simplifies the synthesis and purification steps .

Results

This method has proven to be efficient and scalable, yielding gram quantities of medicinally relevant compounds, thus highlighting its potential for industrial applications.

Amino Acid Research

Application Summary

The compound is also significant in the study of amino acid structure and function, providing insights into the properties of amino acids and their role in biological systems.

Methods of Application

It is used in analytical studies to understand the behavior of amino acids under various conditions, employing techniques like NMR spectroscopy and X-ray crystallography .

Results

Research has enhanced the understanding of amino acid interactions, which is crucial for the development of new drugs and the study of diseases at the molecular level.

These additional applications demonstrate the versatility of 4-(Cyclopentylamino)-4-oxobutanoic acid in scientific research and its potential to contribute to various fields, including organic synthesis, medicinal chemistry, and amino acid research.

Antiviral Drug Synthesis

Application Summary

This compound is being investigated for its use in the synthesis of antiviral drugs, particularly as a building block for novel therapeutic agents.

Methods of Application

The compound’s structure is modified to enhance its interaction with viral proteins, inhibiting their function. This involves complex organic synthesis and structure-activity relationship studies.

Results

Early research indicates that derivatives of 4-(Cyclopentylamino)-4-oxobutanoic acid could lead to the development of potent antiviral medications with high specificity .

Biocatalysis

Application Summary

The compound serves as a substrate in biocatalytic processes, which are eco-friendly alternatives to traditional chemical synthesis, offering high selectivity and low environmental impact.

Methods of Application

Enzymatic reactions are employed to transform the compound into valuable intermediates for pharmaceuticals, utilizing enzymes like reductive aminases.

Results

Biocatalysis has shown to be an effective method for producing high-value compounds from 4-(Cyclopentylamino)-4-oxobutanoic acid, which could revolutionize the production of certain classes of drugs .

Amino Acid Derivatives

Application Summary

Researchers are developing amino acid derivatives of 4-(Cyclopentylamino)-4-oxobutanoic acid for various biomedical applications, including as potential antiplatelet agents.

Methods of Application

Synthetic pathways are designed to attach amino acid moieties to the compound, enhancing its biological activity and solubility.

Results

Some derivatives have shown promising results in preclinical studies, exhibiting significant biological activity and potential for clinical use .

Fullerene Chemistry

Application Summary

The compound is being studied for its role in the synthesis of fullerene derivatives, which have a wide range of applications from materials science to biomedicine.

Methods of Application

Chemical reactions are conducted to bind the compound to fullerenes, creating new materials with unique properties.

Results

These fullerene derivatives exhibit interesting physical and chemical characteristics, making them suitable for various technological applications .

特性

IUPAC Name |

4-(cyclopentylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8(5-6-9(12)13)10-7-3-1-2-4-7/h7H,1-6H2,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNSFUWCFOMRJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364142 |

Source

|

| Record name | 4-(cyclopentylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopentylamino)-4-oxobutanoic acid | |

CAS RN |

541537-57-9 |

Source

|

| Record name | 4-(cyclopentylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluorophenyl)sulfonyl]-beta-alanine](/img/structure/B181053.png)

![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)